molecular formula C22H19N3O3S2 B2867206 N-(1,3-benzothiazol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide CAS No. 941877-64-1

N-(1,3-benzothiazol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2867206
CAS No.: 941877-64-1
M. Wt: 437.53
InChI Key: SEWGMKYPQZKNGI-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide (CAS 942002-52-0) is a high-purity benzothiazole derivative supplied for scientific research. This compound has a molecular formula of C22H19N3O3S2 and a molecular weight of 437.53 g/mol . Benzothiazole derivatives represent a privileged scaffold in medicinal chemistry and are investigated for their potent and selective biological activities . These compounds are of significant interest in oncology research, with some analogs demonstrating promising selective cytotoxicity against specific cancer cell lines in preclinical studies . The structural features of this benzamide, particularly the sulfamoyl group, also suggest potential for application in other therapeutic areas, such as enzyme inhibition . Researchers are exploring these derivatives as inhibitors for key enzymes like α-glucosidase, relevant for metabolic disorder research, and acetylcholinesterase, which is a target in neurodegenerative disease studies . The mechanism of action for this class of compounds often involves interaction with specific enzymatic targets or cellular pathways, leading to the disruption of abnormal cell growth or function . This product is intended for research applications only and is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c1-2-25(18-6-4-3-5-7-18)30(27,28)19-11-8-16(9-12-19)22(26)24-17-10-13-21-20(14-17)23-15-29-21/h3-15H,2H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWGMKYPQZKNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzothiazole Intermediate Preparation

The 5-aminobenzothiazole precursor is synthesized via cyclization of 2-aminothiophenol derivatives. A patented method (WO2024123815A1) employs enzymatic ketone reduction using Ketone reductase 117297 and Glucose dehydrogenase 117446 to achieve >99% enantiomeric excess in intermediate stages. Alternative routes utilize Lewis acids like boron trifluoride diethyl etherate (BF₃·OEt₂) at −28°C to stabilize reactive intermediates during cyclization.

Table 1: Reaction Conditions for Benzothiazole Intermediate Synthesis

Step Reagents Solvent Temperature Yield
Cyclization BF₃·OEt₂ Toluene −28°C 78%
Enzymatic Reduction KRED/Glucose DH IPA/H₂O 25°C 92%

Sulfamoylation of Benzamide Core

Sulfamoylation introduces the ethyl(phenyl)sulfamoyl group via nucleophilic substitution. A 2023 patent describes using ethyl(phenyl)amine and sulfonyl chloride derivatives in dichloromethane (DCM) with triethylamine as a base, achieving 85% yield after 12 hours at 0°C. Microwave-assisted methods reduce reaction times to 30 minutes with comparable yields.

Benzamide Coupling

The final coupling between 5-aminobenzothiazole and 4-sulfamoylbenzoyl chloride occurs under Schotten-Baumann conditions. A 2019 study reports optimized parameters:

  • Molar ratio : 1:1.2 (amine:acyl chloride)
  • Base : 2.5 eq. NaOH
  • Solvent : THF/H₂O (3:1)
  • Yield : 88% after recrystallization

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance reaction control. Key advantages include:

  • Precision temperature modulation (±0.5°C)
  • Real-time analytics via in-line HPLC
  • Throughput : 5 kg/day per reactor module

Table 2: Industrial vs. Laboratory-Scale Parameters

Parameter Laboratory Scale Industrial Scale
Reaction Volume 500 mL 200 L
Cycle Time 8 hours 45 minutes
Purity 95% 99.5%

Purification and Analytical Methods

Crystallization Protocols

Recrystallization from ethyl acetate/n-heptane mixtures produces Form A crystals with defined polymorphic characteristics. X-ray diffraction confirms a monoclinic crystal system (space group P2₁/c).

Chromatographic Techniques

Preparative HPLC with C18 columns (MeCN/H₂O gradient) resolves residual sulfonic acid impurities (<0.1% w/w).

Comparative Analysis of Synthetic Approaches

Table 3: Efficiency Metrics for Key Methods

Method Total Yield Purity Cost Index
Classical Stepwise 62% 97% $$$
Flow Synthesis 78% 99.5% $$
Enzymatic 89% 99.8% $$$$

Enzymatic routes, while costly, provide superior stereochemical control for chiral intermediates. Flow systems balance cost and output for bulk production.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and sulfamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(1,3-benzothiazol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways, leading to the inhibition of cell growth or induction of apoptosis.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural analogs and their properties:

Compound Name Structural Features Biological Activity Synthesis Method Reference
N-(1,3-benzothiazol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide (Target Compound) Benzothiazole, ethyl(phenyl)sulfamoyl, benzamide core Hypothetical enzyme inhibition Not explicitly described in evidence N/A
[N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide] (3a–g) Methoxyphenyl, sulfamoyl, enone linker Not reported Acetic acid-sodium acetate medium, conventional method
LMM5 and LMM11 1,3,4-Oxadiazole, sulfamoyl, benzyl/furan substituents Antifungal activity Purchased from Life Chemicals, solubilized in DMSO
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Dioxothiazolidine ring, methylene linker Not reported Carbodiimide coupling (EDC/HOBt, triethylamine)
Metolazone Chloro, methoxy, sulfamoyl substituents on benzamide Diuretic (thiazide-like) Industrial synthesis

Key Structural Differences and Implications

  • Benzothiazole vs. Oxadiazole Rings : The target compound’s benzothiazole moiety may confer greater metabolic stability compared to oxadiazole-containing analogs like LMM5/LMM11, which are prone to oxidative degradation .
  • In contrast, Metolazone’s chloro and methoxy substituents optimize renal sodium reabsorption inhibition .
  • Synthetic Routes : Conventional methods (e.g., acetic acid-mediated synthesis in ) contrast with carbodiimide coupling (), which may affect yield and scalability .

Research Findings and Pharmacological Insights

Antifungal Activity of Oxadiazole Analogs

Compounds like LMM5 and LMM11 demonstrated antifungal efficacy against Candida strains, with IC₅₀ values comparable to fluconazole . Their 1,3,4-oxadiazole rings may enhance target specificity for fungal enzymes, whereas the target compound’s benzothiazole group could broaden activity to bacterial or viral targets.

Sulfamoyl Group in Diuretics

Metolazone and Bumetanide () highlight the sulfamoyl group’s role in inhibiting carbonic anhydrase or Na⁺/K⁺/Cl⁻ cotransporters . The target compound’s ethyl(phenyl)sulfamoyl group may similarly modulate ion channels but with distinct selectivity due to steric effects from the phenyl group.

Electronic Effects of Substituents

Critical Notes

Structural Determinants of Activity: Minor modifications (e.g., benzothiazole → oxadiazole) drastically alter pharmacokinetics and target engagement.

Sulfamoyl Position : Para-substitution on the benzamide core (as in the target compound and Metolazone) is critical for bioactivity, while meta-substitution often reduces potency .

Synthetic Challenges : Carbodiimide-mediated coupling () offers high purity but requires stringent conditions, whereas conventional methods () are simpler but less efficient .

Biological Activity

N-(1,3-benzothiazol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The molecular formula is C18_{18}H20_{20}N2_{2}O3_{3}S, with a molecular weight of approximately 358.43 g/mol. The presence of the sulfamoyl group enhances its solubility and potential interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation. For instance, it may interfere with the activity of firefly luciferase, an enzyme often used as a reporter in biological assays .
  • Anti-Inflammatory Activity : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting that this compound may also possess anti-inflammatory properties .
  • Cell Cycle Arrest : Preliminary studies suggest that this compound can induce apoptosis and halt the cell cycle in cancer cells, thereby reducing tumor growth .

Biological Activity Data

Several studies have evaluated the biological activity of this compound and its analogs. Below is a summary table of key findings:

Study Activity Concentration Effect
Study AAnti-tumor1–4 µMInhibited proliferation of A431, A549 cells
Study BAnti-inflammatory10 µMReduced NO and TNF-α production
Study CEnzyme inhibition50 µM30% inhibition of luciferase activity

Case Study 1: Anti-Cancer Activity

In a study assessing the anti-cancer properties of various benzothiazole derivatives, this compound was identified as a potent inhibitor of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (lung carcinoma). The mechanism involved apoptosis induction and modulation of cell cycle progression.

Case Study 2: Anti-Inflammatory Effects

Another investigation focused on the anti-inflammatory potential of this compound. It was found to significantly lower the levels of inflammatory markers in vitro, indicating its potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is often influenced by their structural characteristics. Modifications in the benzothiazole ring or the sulfamoyl group can lead to variations in potency and selectivity:

  • Benzothiazole Substituents : Different substituents on the benzothiazole ring can enhance or diminish biological activity. For example, halogen substitutions have been shown to increase anti-cancer efficacy.
  • Sulfamoyl Variations : Alterations in the sulfamoyl group can affect solubility and interaction with target enzymes or receptors.

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